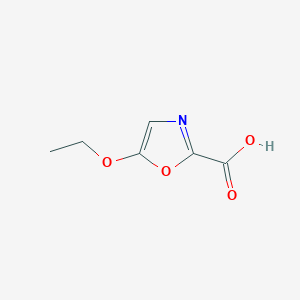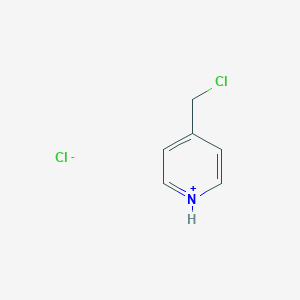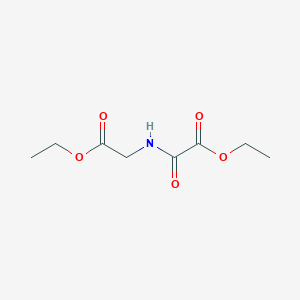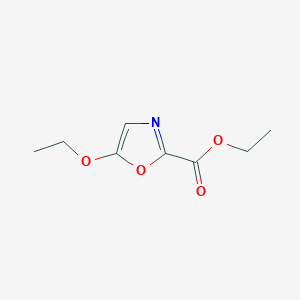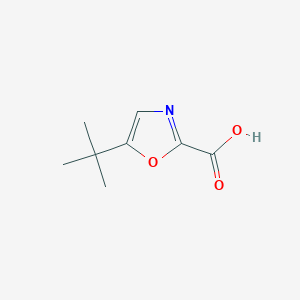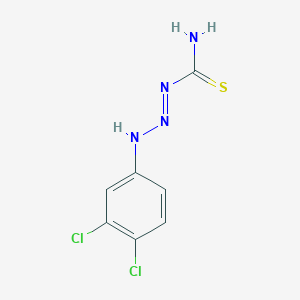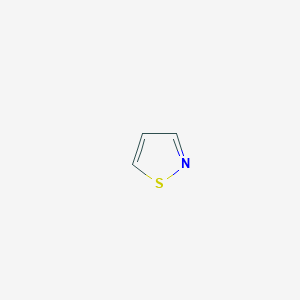
异噻唑
描述
Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. It is an important class of sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to its unique properties, which arise from the presence of two electronegative heteroatoms in a 1,2-relationship . Isothiazole and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Recent advances include the use of metal-catalyzed reactions to deliver densely decorated isothiazoles bearing various sensitive functional groups.
Ring Rearrangements: Another approach involves ring rearrangement reactions, which can efficiently produce isothiazoles.
Industrial Production Methods:
Direct Synthesis: Industrially, isothiazoles can be synthesized by the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate.
Three-Component Reactions: This method involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to produce isothiazoles via two C-F bond cleavages along with the formation of new C-S, C-N, and N-S bonds.
Types of Reactions:
Oxidation: Isothiazoles can undergo oxidation reactions, often using reagents like molecular bromine.
Substitution: Nucleophilic substitution reactions are common, where isothiazoles react with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Molecular bromine in ethyl acetate is a common reagent for oxidation reactions.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields isothiazole oxides.
Reduction Products: Reduction reactions produce reduced isothiazole derivatives.
Substitution Products: Substitution reactions result in a variety of substituted isothiazoles.
科学研究应用
Isothiazoles have a wide range of applications in scientific research:
Chemistry: Isothiazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: They serve as inhibitors of enzymes and receptors, making them valuable in biochemical studies.
Industry: They are used in the development of biocides, preservatives, and antifouling agents.
作用机制
Target of Action
Isothiazole and its derivatives have been found to target various enzymes and proteins, playing a significant role in numerous biological processes . For instance, isothiazole derivatives have been reported to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists . In the context of fungicidal activity, isothiazole derivatives might act at the same target as the oxysterol binding protein (PcORP1) of oxathiapiprolin .
Mode of Action
The antimicrobial activity of isothiazolinones, a class of isothiazole derivatives, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . Isothiazolones utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability .
Biochemical Pathways
Isothiazole compounds disrupt metabolic pathways involving dehydrogenase enzymes . This disruption leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The exact biochemical pathways affected by isothiazole and its derivatives can vary depending on the specific derivative and its target.
Pharmacokinetics
For instance, efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken to minimize the potential risk of toxicity .
Result of Action
The result of isothiazole’s action can be seen in its various biological effects. For instance, isothiazole derivatives have been reported to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . In the context of fungicidal activity, the expression of the systemic acquired resistance gene pr1 was significantly up-regulated after treating with an isothiazole derivative .
Action Environment
The action, efficacy, and stability of isothiazole can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .
生化分析
Biochemical Properties
Isothiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its broad spectrum of biological activities
Cellular Effects
Isothiazole influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Isothiazole’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
相似化合物的比较
Isothiazole is often compared with other five-membered heterocycles such as thiadiazole, oxadiazole, and isoxazole:
Thiadiazole: Contains three heteroatoms (two nitrogen and one sulfur) and is known for its therapeutic potential.
Oxadiazole: Contains two nitrogen and one oxygen atom, and is used in various industrial and pharmaceutical applications.
Isoxazole: Contains one nitrogen and one oxygen atom, and is widely used in medicinal chemistry.
Uniqueness of Isothiazole: Isothiazole’s unique combination of sulfur and nitrogen atoms in a 1,2-relationship gives it distinct electronic properties and reactivity, making it a versatile scaffold in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTPDFXIESTBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182980 | |
| Record name | Isothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-16-4 | |
| Record name | Isothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38FAO14250 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of an isothiazole ring?
A1: An isothiazole ring is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur and nitrogen atoms are adjacent to each other within the ring.
Q2: What is the molecular formula and weight of the parent isothiazole molecule?
A2: The molecular formula of isothiazole is C3H3NS, and its molecular weight is 85.13 g/mol.
Q3: How can nuclear magnetic resonance (NMR) spectroscopy be used to analyze isothiazoles?
A3: NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is a powerful tool for structural analysis of isothiazoles. It helps determine the chemical shifts and coupling constants of the protons in the molecule, providing valuable information about the electronic environment and neighboring atoms. For example, in 5-methylisothiazole, the coupling constant for the hydrogen atom at position 3 and those on the methyl group is larger than for hydrogens attached directly to the isothiazole nucleus at positions 3 and 5. []
Q4: How does the position of substituents on the isothiazole ring affect its reactivity?
A5: The position of substituents significantly influences the reactivity of the isothiazole ring. For example, 3,5-dichloroisothiazole-4-carbonitrile undergoes regioselective Suzuki coupling reactions, preferentially at the 5-position. [, ] In contrast, attempts to perform Suzuki coupling at the 3-position of various 3-substituted isothiazoles were unsuccessful. []
Q5: What are some common synthetic approaches to access isothiazole derivatives?
A5: Several synthetic strategies have been developed for the preparation of substituted isothiazoles. Some common methods include:
Q6: Can you provide a specific example of a regioselective synthesis of an isothiazole derivative?
A7: One example is the reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- or methylboronic acids. This Suzuki coupling reaction proceeds regiospecifically at the 5-position, affording 3-chloro-5-aryl or 3-chloro-5-methylisothiazole-4-carbonitriles in high yields. []
Q7: How do isothiazoles react with electrophiles?
A8: The reactivity of isothiazoles towards electrophiles depends on the substitution pattern and the nature of the electrophile. For example, 3-phenylthieno[3,2-d]isothiazole is unreactive towards weaker electrophiles but undergoes bromination and nitration at the α-position of the thiophene ring. []
Q8: Can isothiazoles undergo ring-opening reactions?
A9: Yes, isothiazoles can undergo ring-opening reactions under certain conditions. For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides leads to ring cleavage, producing β-enaminothioketones in high yields. []
Q9: What are some notable applications of isothiazole derivatives?
A9: Isothiazoles exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Some notable applications include:
Q10: How does the structure of an isothiazole derivative relate to its biological activity?
A11: Structure-activity relationships (SAR) are crucial for understanding how modifications to the isothiazole scaffold influence biological activity. For example, in a series of 3,4,5-trisubstituted isothiazoles evaluated for anti-HIV activity, the presence of a thioalkyl chain or dialkylamino function at the 3-position resulted in a loss of potency, while specific substitutions at this position maintained or even enhanced the activity. []
Q11: Can you give an example of an isothiazole derivative that acts as a chiral auxiliary in stereoselective synthesis?
A12: Saccharine-derived chiral N-enoyl- and N-acyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides have been successfully employed as stereoface-directing dienophile and dipolarophile auxiliaries in Diels-Alder reactions and 1,3-dipolar cycloadditions. []
Q12: Can isothiazoles undergo metabolic bioactivation?
A13: Yes, certain isothiazole derivatives have been shown to undergo metabolic bioactivation, potentially leading to toxicity. A study on a potent c-Met inhibitor containing an isothiazole ring revealed that it underwent CYP450-mediated bioactivation, primarily by CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. This bioactivation involved sulfur oxidation, followed by glutathione attack at the 4-position of the isothiazole ring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


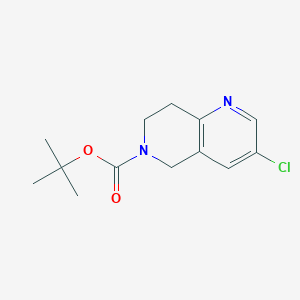
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
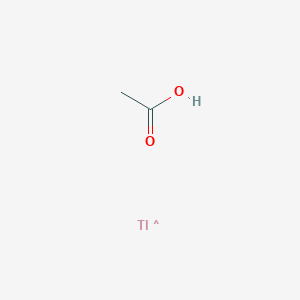
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
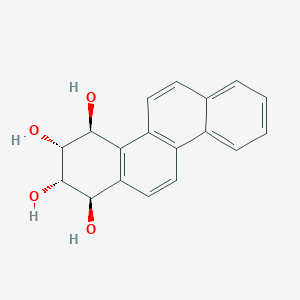
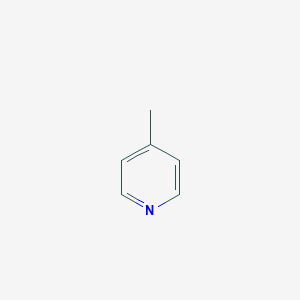
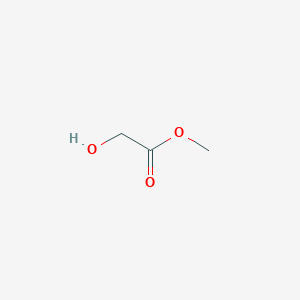
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
